molecular formula C14H17N5O2 B2585237 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(pyrrolidin-1-yl)ethanone CAS No. 1421454-16-1

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2585237
CAS No.: 1421454-16-1
M. Wt: 287.323
InChI Key: QSRPTHSFXNDKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a pyrimidine core substituted with a methyl group, a pyrazolyl moiety, and an ether-linked ethanone group further functionalized with pyrrolidine. The synthesis of analogous pyrazolo-pyrimidinone derivatives often involves multi-step reactions, including cyclization and substitution processes, as outlined in related studies .

Properties

IUPAC Name

2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-11-16-12(19-8-4-5-15-19)9-13(17-11)21-10-14(20)18-6-2-3-7-18/h4-5,8-9H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRPTHSFXNDKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC(=O)N2CCCC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Pyrazole Group: The pyrazole moiety is introduced via a cyclization reaction involving hydrazines and 1,3-diketones.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached through nucleophilic substitution reactions, often using pyrrolidine and suitable leaving groups.

    Final Coupling: The final step involves coupling the pyrimidine-pyrazole intermediate with the pyrrolidine derivative under conditions that promote ether bond formation, such as using strong bases or catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrrolidine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it into dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the pyrimidine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce partially or fully reduced analogs.

Scientific Research Applications

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Research explores its potential as a therapeutic agent for diseases such as cancer, due to its ability to interfere with cellular signaling pathways.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(pyrrolidin-1-yl)ethanone exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules based on core scaffolds, substituents, and synthetic methodologies. Data are synthesized from peer-reviewed articles and patent applications (see Table 1).

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents/Functional Groups Synthesis Highlights Potential Applications
Target Compound Pyrimidine 2-Methyl, 6-(1H-pyrazol-1-yl), pyrrolidinyl-ethanone Likely multi-step alkylation/cyclization* Kinase inhibition (inferred)
Compounds 2–10 (Hindawi, 2017) Pyrazolo[3,4-d]pyrimidinone Thioether-linked phenacyl groups Phenacyl chloride reaction in ethanol Antimicrobial/antifungal agents
Compounds 14,17–19 (Hindawi, 2017) Thiazolo[3,2-a]pyrimidinone Substituted phenyl groups, fused thiazole ring Sulfuric acid-mediated cyclization Not specified
Patent EP 2022/06 Imidazo-pyrrolo-pyrazine Piperidinyl, tetrahydro-2H-pyran, pyrimidinyl Not detailed Kinase inhibitors (e.g., JAK/STAT)
Compound 6 (Synthesis, 2017) Thiazole-phenyl Pyrrolidinyl-methanone, phenoxy-thiazole EDCI-mediated coupling with pyrrolidine Antibacterial agents

Key Observations:

Core Structural Diversity: The target compound’s pyrimidine core contrasts with pyrazolo-pyrimidinones (e.g., Compounds 2–10) and thiazolo-pyrimidinones (e.g., Compounds 14,17–19), which exhibit fused heterocyclic systems. These fused systems often enhance rigidity and binding affinity in biological targets . The patent compounds (EP 2022/06) feature imidazo-pyrrolo-pyrazine cores, which are structurally distinct but share functional similarity in targeting kinase pathways .

Substituent Effects: The pyrrolidinyl-ethanone group in the target compound is analogous to the pyrrolidinyl-methanone substituent in Compound 6 . Such groups may improve solubility and pharmacokinetic properties.

Synthetic Methodologies: The target compound’s synthesis likely parallels methods for pyrimidine derivatives, such as nucleophilic substitution (e.g., phenacyl chloride reactions in ethanol for Compounds 2–10) or acid-mediated cyclization (e.g., sulfuric acid for Compounds 14,17–19). In contrast, Compound 6 employs carbodiimide-mediated coupling (EDCI), a common strategy for introducing amide/ketone functionalities .

Patent compounds with pyrrolidine/pyrimidine motifs (EP 2022/06) are explicitly designed for kinase inhibition, implying that the target compound’s pyrrolidinyl-ethanone group may similarly interact with ATP-binding domains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.